Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a difluoromethyl group, an iodine atom, and a pyridine ring, making it a valuable candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves difluoromethylation and iodination reactions. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group into the pyridine ring. The iodination step can be achieved using iodine or iodine-containing reagents under specific reaction conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with molecular targets through its difluoromethyl and iodine groups. These interactions can lead to changes in the activity of enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate include other difluoromethylated pyridines and iodinated pyridines.
Properties
Molecular Formula |
C8H6F2INO3 |
---|---|
Molecular Weight |
329.04 g/mol |
IUPAC Name |
methyl 2-(difluoromethyl)-5-iodo-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H6F2INO3/c1-15-8(14)3-2-4(11)7(13)12-5(3)6(9)10/h2,6H,1H3,(H,12,13) |
InChI Key |
BTYVYWUASFGMJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C(=C1)I)C(F)F |
Origin of Product |
United States |
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